3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate
Description
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a fluorinated heterocyclic compound characterized by a benzoxazole core substituted with a trifluorophenyl group at the 3-position and a thiophene sulfonate moiety at the 6-position. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluorophenyl group and the sulfonate ester functionality.
Properties
Molecular Formula |
C17H8F3NO4S2 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |
InChI |
InChI=1S/C17H8F3NO4S2/c18-12-6-9(7-13(19)16(12)20)17-11-4-3-10(8-14(11)24-21-17)25-27(22,23)15-2-1-5-26-15/h1-8H |
InChI Key |
LOZRKFFCYIFEAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Trifluorophenyl Group: This step can involve the use of trifluorobenzene derivatives through electrophilic aromatic substitution or cross-coupling reactions.
Attachment of the Thiophene Sulfonate Moiety: This can be done by sulfonation of a thiophene derivative followed by esterification with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or catalytic) are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate may exhibit significant biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its unique structure may interact with specific molecular targets involved in tumor growth.
Biochemical Probes
The compound serves as a biochemical probe for studying enzyme activities and protein interactions:
- Enzyme Inhibition Studies : It can be utilized to explore the inhibition of specific enzymes relevant to disease mechanisms.
- Protein Interaction Studies : The sulfonate group enhances the compound's ability to interact with proteins, making it useful for investigating protein-ligand interactions.
Materials Science Applications
The unique structural features of 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate allow it to be explored in materials science:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluorophenyl group contributes to improved charge transport properties.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on human breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM. This suggests potential for further development as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Results showed that it selectively inhibited COX-2 with an IC50 of 8 µM while having minimal effect on COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer side effects.
Mechanism of Action
The mechanism of action of 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The trifluorophenyl group could enhance binding affinity and specificity, while the benzoxazole and thiophene sulfonate moieties could contribute to the overall pharmacophore.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with sulfonylurea-based herbicides listed in , such as:
- Metsulfuron methyl : Features a triazine ring linked to a sulfonylurea bridge and a methyl benzoate group.
- Triflusulfuron methyl : Includes a trifluoroethoxy-substituted triazine core.
- Ethametsulfuron methyl : Contains an ethoxy group on the triazine ring.
| Property | 3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate | Metsulfuron Methyl | Triflusulfuron Methyl |
|---|---|---|---|
| Molecular Weight | ~395 g/mol (estimated) | 381 g/mol | 492 g/mol |
| Key Functional Groups | Trifluorophenyl, benzoxazole, thiophene sulfonate | Triazine, sulfonylurea | Triazine, trifluoroethoxy |
| Water Solubility | Low (fluorinated aromatic groups reduce polarity) | 9.5 mg/L (pH 7) | 0.11 mg/L (pH 7) |
| LogP | ~3.8 (predicted) | 1.9 | 3.2 |
| Mechanism of Action | Likely ALS inhibition (inferred from structural analogs) | ALS inhibitor | ALS inhibitor |
Environmental and Metabolic Stability
- Persistence : Fluorinated aromatic rings resist microbial degradation, leading to longer environmental half-lives. The thiophene sulfonate group may enhance hydrolytic stability compared to methyl ester derivatives (e.g., metsulfuron methyl).
Research Findings and Limitations
- Synthesis Challenges: Introducing the trifluorophenyl group requires specialized fluorination techniques, increasing production costs compared to non-fluorinated analogs.
- Data Gaps: Limited published studies directly evaluate the target compound’s efficacy or environmental impact. Most inferences are drawn from structurally related sulfonylureas in .
Biological Activity
3-(3,4,5-Trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the trifluorophenyl group enhances the compound's lipophilicity and binding affinity to various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate is with a molecular weight of approximately 343.28 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C14H8F3NO4S |
| Molecular Weight | 343.28 g/mol |
| IUPAC Name | [3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl] thiophene-2-sulfonate |
| InChI Key | GFZCYWREZZLEDX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluorophenyl group is known to enhance binding affinity to molecular targets, potentially modulating their activity through competitive inhibition or allosteric modulation. The benzoxazole moiety contributes to the compound's stability and reactivity, facilitating interactions with biological molecules.
Antiproliferative Effects
Research indicates that compounds similar in structure to 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Case Study : A study evaluated the antiproliferative effects of fluorinated derivatives against breast and colon cancer cell lines. The highest activity was observed in compounds with enhanced fluorination, suggesting a correlation between fluorine substitution and increased biological potency .
Enzyme Inhibition
The compound has shown potential as an inhibitor of carboxylesterase (CaE), an enzyme involved in drug metabolism and detoxification processes.
- Mechanism : Molecular docking studies revealed that the compound interacts with the active site of CaE, leading to reversible inhibition. This suggests potential applications in enhancing the efficacy of certain drugs by inhibiting their metabolic breakdown .
Antioxidant Activity
In addition to its antiproliferative properties, the compound has demonstrated antioxidant capabilities.
- Findings : In vitro assays indicated that derivatives of benzoxazole can scavenge free radicals effectively, which may contribute to their overall therapeutic potential in oxidative stress-related diseases .
Synthesis Methods
The synthesis of 3-(3,4,5-trifluorophenyl)-1,2-benzoxazol-6-yl thiophene-2-sulfonate typically involves multi-step reactions starting from commercially available precursors:
- Starting Materials : Reaction between 3,4,5-trifluorophenylamine and a suitable benzoxazole derivative.
- Reaction Conditions : Conducted in a solvent like dimethylformamide (DMF) at elevated temperatures in the presence of a base.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for biological testing .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
